tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate
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Overview
Description
tert-Butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The structure features a pyrazole ring substituted with a tert-butyl ester group and an amide linkage to a 1-methylpyrrole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized starting from hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The carboxyl group on the pyrazole ring is esterified using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Amide Bond Formation: The amide linkage is formed by reacting the pyrazole ester with 1-methylpyrrole-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key steps would include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of nitro or halogen groups on the pyrazole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Industry
Material Science:
Mechanism of Action
The mechanism by which tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-amino-1H-pyrazole-4-carboxylate: Similar structure but lacks the 1-methylpyrrole moiety.
tert-Butyl 5-(phenylamino)-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of the 1-methylpyrrole group.
Uniqueness
The presence of the 1-methylpyrrole moiety in tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in chemical and biological applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
IUPAC Name |
tert-butyl 5-[(1-methylpyrrole-2-carbonyl)amino]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)21-13(20)9-8-15-17-11(9)16-12(19)10-6-5-7-18(10)4/h5-8H,1-4H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVLTZWVJJTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NN=C1)NC(=O)C2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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